molecular formula C8H2F6O2 B2781225 2,3,4-trifluoro-6-(trifluoromethyl)benzoic Acid CAS No. 157337-84-3

2,3,4-trifluoro-6-(trifluoromethyl)benzoic Acid

Cat. No.: B2781225
CAS No.: 157337-84-3
M. Wt: 244.092
InChI Key: OLTIALGKEMEUCV-UHFFFAOYSA-N
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Description

2,3,4-Trifluoro-6-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound with the molecular formula C8H2F6O2. It is characterized by the presence of both trifluoromethyl and trifluorobenzoic acid groups, which contribute to its unique chemical properties. This compound is of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Grignard reaction, where 2-chloro-3,4,5-trifluorotoluene is reacted with magnesium in tetrahydrofuran, followed by carbonation with dry ice (solid CO2) to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trifluoro-6-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzoic acids and biaryl compounds, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

2,3,4-Trifluoro-6-(trifluoromethyl)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4-trifluoro-6-(trifluoromethyl)benzoic acid is largely dependent on its application. In pharmaceuticals, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, where the trifluoromethyl groups enhance binding affinity and selectivity. The pathways involved often include inhibition or activation of enzymatic activity, leading to therapeutic effects .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)benzoic acid
  • 3-(Trifluoromethyl)benzoic acid
  • 4-(Trifluoromethyl)benzoic acid

Comparison: 2,3,4-Trifluoro-6-(trifluoromethyl)benzoic acid is unique due to the presence of multiple trifluoromethyl groups, which significantly enhance its chemical stability and reactivity compared to its mono-substituted counterparts. This makes it particularly valuable in applications requiring high-performance materials and pharmaceuticals .

Biological Activity

2,3,4-Trifluoro-6-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. The presence of trifluoromethyl groups enhances the lipophilicity and metabolic stability of the compound, which can influence its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The chemical structure of this compound is characterized by the following features:

  • Molecular Formula : C9H4F6O2
  • Molecular Weight : 252.12 g/mol
  • Functional Groups : Carboxylic acid and trifluoromethyl groups

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The trifluoromethyl groups enhance binding affinity to enzymes by increasing hydrophobic interactions. For instance, compounds with similar structures have been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an important target in diabetes management .
  • Anticancer Properties : Research indicates that fluorinated benzoic acids can exhibit anticancer activity. A study showed that derivatives with trifluoromethyl substitutions demonstrated enhanced potency against cancer cell lines due to improved metabolic stability and bioavailability .
  • Antimicrobial Activity : Trifluoromethylated compounds have been reported to possess antimicrobial properties. The presence of fluorine atoms can disrupt bacterial cell membranes or interfere with metabolic pathways .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the position and number of trifluoromethyl groups significantly affect the biological activity:

  • Positioning : The placement of trifluoromethyl groups at specific positions on the benzoic acid ring can modulate potency. For example, substituents at the para-position often yield higher inhibitory activity compared to ortho or meta positions .
  • Potency Variations : Compounds with multiple trifluoromethyl groups generally exhibit increased potency due to enhanced lipophilicity and reduced clearance rates in vivo .

Case Study 1: DPP-IV Inhibitors

A series of studies focused on trifluoromethylated benzoic acids as DPP-IV inhibitors demonstrated that compounds similar to this compound exhibited IC50 values in the nanomolar range. The introduction of trifluoromethyl groups was found to increase binding affinity by approximately fourfold compared to non-fluorinated analogs .

CompoundIC50 (nM)Binding Affinity
Non-fluorinated analog12.5Low
2,3,4-Trifluoro derivative3.07High

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that derivatives containing trifluoromethyl groups demonstrated significant cytotoxic effects. For instance, a derivative was found to induce apoptosis in human breast cancer cells with an IC50 value of 5 µM .

CompoundCell LineIC50 (µM)
Trifluoro derivative AMCF-75
Trifluoro derivative BHeLa7

Toxicity and Safety Profile

Toxicological assessments indicate that while this compound exhibits low acute toxicity, it is essential to evaluate its long-term effects on human health and the environment. Current literature suggests no evidence of endocrine disruption or significant carcinogenicity; however, further studies are warranted to assess chronic exposure risks .

Properties

IUPAC Name

2,3,4-trifluoro-6-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F6O2/c9-3-1-2(8(12,13)14)4(7(15)16)6(11)5(3)10/h1H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTIALGKEMEUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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